molecular formula C19H26O B14178276 2-Benzylidene-3-hexylcyclohex-3-en-1-ol CAS No. 917774-30-2

2-Benzylidene-3-hexylcyclohex-3-en-1-ol

Cat. No.: B14178276
CAS No.: 917774-30-2
M. Wt: 270.4 g/mol
InChI Key: QNGQTRQJGQEJHJ-UHFFFAOYSA-N
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Description

2-Benzylidene-3-hexylcyclohex-3-en-1-ol is an organic compound with the molecular formula C19H28O It is a cyclohexene derivative characterized by the presence of a benzylidene group and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-3-hexylcyclohex-3-en-1-ol typically involves the aldol condensation reaction between benzaldehyde and 3-hexylcyclohexanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and it is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-3-hexylcyclohex-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond into a single bond, yielding saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of benzylidene-3-hexylcyclohexanone or benzylidene-3-hexylcyclohexanoic acid.

    Reduction: Formation of 2-benzyl-3-hexylcyclohexanol.

    Substitution: Formation of brominated derivatives of the benzylidene group.

Scientific Research Applications

2-Benzylidene-3-hexylcyclohex-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Benzylidene-3-hexylcyclohex-3-en-1-ol involves its interaction with specific molecular targets. The benzylidene group can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylidene-3-hexylcyclohex-3-en-1-ol is unique due to its specific combination of a benzylidene group and a hexyl chain attached to a cyclohexene ring

Properties

CAS No.

917774-30-2

Molecular Formula

C19H26O

Molecular Weight

270.4 g/mol

IUPAC Name

2-benzylidene-3-hexylcyclohex-3-en-1-ol

InChI

InChI=1S/C19H26O/c1-2-3-4-8-12-17-13-9-14-19(20)18(17)15-16-10-6-5-7-11-16/h5-7,10-11,13,15,19-20H,2-4,8-9,12,14H2,1H3

InChI Key

QNGQTRQJGQEJHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CCCC(C1=CC2=CC=CC=C2)O

Origin of Product

United States

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